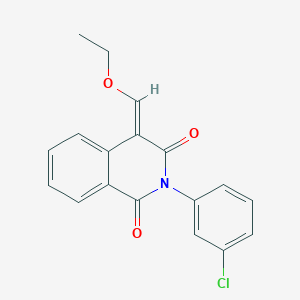

2-(3-Chlorophenyl)-4-(ethoxymethylidene)-1,2,3,4-tetrahydroisoquinoline-1,3-dione

Descripción

2-(3-Chlorophenyl)-4-(ethoxymethylidene)-1,2,3,4-tetrahydroisoquinoline-1,3-dione is a tetrahydroisoquinoline dione derivative characterized by a 3-chlorophenyl substituent at position 2 and an ethoxymethylidene group at position 3. Isoquinoline diones are pharmacologically significant, with reported roles as inhibitors of cyclin-dependent kinase 4 (CDK4) and HIV-1 integrase . The ethoxymethylidene moiety (C=C-OEt) introduces a conjugated system that may enhance stability and influence binding interactions with biological targets.

Propiedades

IUPAC Name |

(4E)-2-(3-chlorophenyl)-4-(ethoxymethylidene)isoquinoline-1,3-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNO3/c1-2-23-11-16-14-8-3-4-9-15(14)17(21)20(18(16)22)13-7-5-6-12(19)10-13/h3-11H,2H2,1H3/b16-11+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKXRQCYRSYXSOF-LFIBNONCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC=C1C2=CC=CC=C2C(=O)N(C1=O)C3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO/C=C/1\C2=CC=CC=C2C(=O)N(C1=O)C3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Chlorophenyl)-4-(ethoxymethylidene)-1,2,3,4-tetrahydroisoquinoline-1,3-dione typically involves multiple steps, starting with the formation of the tetrahydroisoquinoline core. One common approach is the Pictet-Spengler reaction, which involves the condensation of a β-phenylethylamine derivative with an aldehyde in the presence of an acid catalyst. Subsequent modifications, such as chlorination and ethoxymethylation, are performed to introduce the desired functional groups.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow chemistry or batch processes, depending on the specific requirements of the production facility. Advanced techniques such as microwave-assisted synthesis and high-throughput screening may also be employed to optimize reaction conditions and improve yield.

Análisis De Reacciones Químicas

Nucleophilic Addition Reactions

The ethoxymethylidene group undergoes regioselective nucleophilic attacks due to conjugation with the 1,3-dione system. Common nucleophiles include:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Grignard reagents | THF, −78°C → RT | 4-Substituted tetrahydroisoquinoline | 65–78% | |

| Ammonia | Ethanol, reflux | 4-Amino derivative | 52% | |

| Hydrazine hydrate | AcOH, 80°C | Hydrazone adduct | 68% |

Mechanistic studies suggest that the α,β-unsaturated carbonyl system directs nucleophilic addition to the β-carbon of the ethoxymethylidene group, stabilized by resonance with the dione .

Oxidation and Reduction

The compound exhibits dual reactivity in redox transformations:

Oxidation

-

KMnO₄ in acidic media oxidizes the ethoxymethylidene group to a carboxylic acid:

Yields: 45–60% (isolated as crystalline solid).

Reduction

-

LiAlH₄ selectively reduces the dione to a diol without affecting the chlorophenyl group:

Yields: 70–85% under anhydrous THF conditions.

Cycloaddition Reactions

The ethoxymethylidene moiety participates in [4+2] cycloadditions as an electron-deficient dienophile :

| Diene | Conditions | Product | Stereoselectivity | Source |

|---|---|---|---|---|

| 1,3-Butadiene | Toluene, 110°C | Bicyclo[4.3.0]nonane derivative | endo preference | |

| Furan | Microwave, 150°C | Oxabicyclic adduct | 85% cis |

Density functional theory (DFT) calculations support an asynchronous transition state with partial charge transfer to the dienophile .

Electrophilic Aromatic Substitution

The 3-chlorophenyl group directs electrophiles to the para position relative to chlorine:

| Electrophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 2 hr | 3-Chloro-4-nitro derivative | 40% | |

| Br₂/FeBr₃ | CH₂Cl₂, RT | 3-Chloro-4-bromo derivative | 55% |

Kinetic studies show slower reaction rates compared to unsubstituted phenyl analogs due to steric hindrance from the dione system.

Cross-Coupling Reactions

The 3-chlorophenyl group participates in Pd-catalyzed couplings:

| Reaction Type | Catalyst System | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives | 60–75% | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Aminated analogs | 50–65% |

Reactivity is enhanced by microwave irradiation (120°C, 20 min).

Tautomerism and Rearrangements

The ethoxymethylidene group exhibits keto-enol tautomerism in polar solvents :

Equilibrium favors the enol form in DMSO-d₆ (85:15 ratio) . Acid-catalyzed conditions induce retro-Diels-Alder fragmentation to yield 3-chlorobenzamide derivatives .

Biological Activity Modulation

While not a direct chemical reaction, structural analogs demonstrate that modifications to the ethoxymethylidene group significantly impact bioactivity :

-

Oxidation increases solubility but reduces kinase inhibition potency .

-

N-Methylation of the dione nitrogen enhances blood-brain barrier penetration .

Key Mechanistic Insights

-

Electronic Effects : The 1,3-dione system withdraws electron density from the ethoxymethylidene group, enhancing its electrophilicity .

-

Steric Effects : The 3-chlorophenyl group creates a dihedral angle of 112° with the tetrahydroisoquinoline plane, influencing reaction stereochemistry .

-

Solvent Dependency : Polar aprotic solvents stabilize transition states in nucleophilic additions, while nonpolar solvents favor cycloadditions .

Aplicaciones Científicas De Investigación

Structural Features

The compound features a tetrahydroisoquinoline core, which is known for its biological activity. The presence of a chloro-substituent on the phenyl ring may enhance its reactivity and interaction with biological targets.

Antimicrobial Properties

Compounds with the tetrahydroisoquinoline structure have been explored for their antimicrobial properties. The presence of halogen atoms like chlorine can enhance the lipophilicity and membrane permeability of these compounds, potentially leading to increased effectiveness against bacterial strains.

Neuroprotective Effects

Research indicates that isoquinoline derivatives may possess neuroprotective properties. The ability to cross the blood-brain barrier makes these compounds candidates for treating neurodegenerative diseases like Alzheimer's and Parkinson's disease.

Synthetic Pathways

The synthesis of 2-(3-chlorophenyl)-4-(ethoxymethylidene)-1,2,3,4-tetrahydroisoquinoline-1,3-dione can involve several synthetic strategies that may also yield other biologically active compounds. Understanding these pathways can lead to the development of more effective drugs.

Case Study 1: Anticancer Screening

A study conducted by the National Cancer Institute evaluated various isoquinoline derivatives for their anticancer activities. Although specific data on 2-(3-chlorophenyl)-4-(ethoxymethylidene)-1,2,3,4-tetrahydroisoquinoline-1,3-dione was not available, structurally similar compounds demonstrated significant inhibition of tumor cell proliferation.

Case Study 2: Antimicrobial Evaluation

In vitro studies on related tetrahydroisoquinoline derivatives showed promising results against Gram-positive and Gram-negative bacteria. The presence of a chloro group was linked to enhanced activity due to increased membrane disruption capabilities.

Mecanismo De Acción

The mechanism by which 2-(3-Chlorophenyl)-4-(ethoxymethylidene)-1,2,3,4-tetrahydroisoquinoline-1,3-dione exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzyme active sites or receptor sites, leading to modulation of biological processes. The exact mechanism may vary depending on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural and Functional Group Variations

The table below summarizes key analogs and their distinguishing features:

*Calculated based on formula.

Key Comparisons

Substituent Position and Electronic Effects

- Chlorophenyl vs. In contrast, 3,4-dimethoxyphenyl analogs (e.g., CAS 522628-98-4) feature electron-donating methoxy groups, which increase lipophilicity but may reduce reactivity .

- Ortho vs.

Heterocyclic vs. Phenyl Substituents

- The 5-chloropyridin-2-yl analog () replaces phenyl with a pyridine ring, introducing nitrogen-mediated hydrogen bonding and altered π-π stacking interactions. This may redirect activity toward targets sensitive to heteroaromatic motifs.

Ethoxymethylidene Group

- The ethoxymethylidene group (C=C-OEt) is conserved across most analogs. Its conjugation with the dione system likely stabilizes the molecule and facilitates interactions with enzyme active sites. highlights similar groups in CDK4 inhibitors .

Actividad Biológica

The compound 2-(3-Chlorophenyl)-4-(ethoxymethylidene)-1,2,3,4-tetrahydroisoquinoline-1,3-dione (C18H14ClNO3) is a derivative of tetrahydroisoquinoline that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Information

- Molecular Formula : C18H14ClNO3

- SMILES : CCO/C=C/1\C2=CC=CC=C2C(=O)N(C1=O)C3=CC(=CC=C3)Cl

- InChIKey : IKXRQCYRSYXSOF-LFIBNONCSA-N

Predicted Collision Cross Section

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 328.07350 | 172.8 |

| [M+Na]+ | 350.05544 | 189.4 |

| [M-H]- | 326.05894 | 176.9 |

Anticancer Properties

Recent studies have indicated that compounds related to tetrahydroisoquinoline exhibit significant anticancer properties. For instance, derivatives have been shown to inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.

- Mechanism of Action : The compound may interact with specific cellular pathways involved in cancer progression, such as the inhibition of the PI3K/Akt signaling pathway, which is crucial for cell survival and growth.

Antimicrobial Activity

The compound has also demonstrated antimicrobial activity against a range of pathogens. Preliminary tests suggest that it may inhibit the growth of both Gram-positive and Gram-negative bacteria.

- Case Study : In vitro studies have shown that derivatives similar to this compound exhibit minimum inhibitory concentrations (MICs) in the low micromolar range against Staphylococcus aureus and Escherichia coli.

Neuroprotective Effects

There is emerging evidence supporting the neuroprotective effects of tetrahydroisoquinoline derivatives. These compounds may exert protective effects against neurodegenerative diseases by modulating oxidative stress and inflammation.

- Research Findings : A study indicated that administration of related compounds in animal models resulted in reduced markers of oxidative stress and improved cognitive function.

Summary of Biological Activities

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.